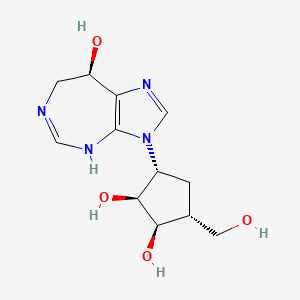
Carbocyclic coformycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbocyclic coformycin, also known as this compound, is a useful research compound. Its molecular formula is C12H18N4O4 and its molecular weight is 282.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Inhibition of Adenosine Deaminase
Carbocyclic coformycin is recognized as a potent inhibitor of adenosine deaminase, an enzyme critical in purine metabolism. This inhibition leads to increased levels of adenosine and ATP, which can have therapeutic implications in treating various diseases, including cancer.
- Mechanism of Action : The compound's primary mode of action involves the phosphorylation at the 5'-hydroxyl group, which enhances its binding affinity to adenosine deaminase, thereby inhibiting its activity .
- Clinical Relevance : Its structural similarity to other nucleoside analogs has led to investigations into its potential as a chemotherapeutic agent. For instance, pentostatin, another adenosine deaminase inhibitor, has been successfully used in treating chronic lymphocytic leukemia .
Anticancer Properties
Research indicates that this compound exhibits anticancer properties due to its ability to disrupt nucleotide metabolism in cancer cells. By inhibiting adenosine deaminase, it alters the balance of purine nucleotides, potentially leading to apoptosis in malignant cells .
Herbicidal Properties
This compound has been identified as a novel herbicide with significant efficacy against various plant species. Its mode of action involves the inhibition of adenosine 5'-monophosphate deaminase (AMPDA), which is crucial for nucleotide metabolism in plants.
- Impact on Plant Growth : Application of this compound leads to cessation of growth and necrosis in seedlings, indicating its potent herbicidal effects .
- Dose-Response Effects : Studies have shown a rapid increase in ATP levels upon treatment with this compound, suggesting a disruption in normal purine metabolism that ultimately affects plant viability .
Biosynthesis Insights
Understanding the biosynthesis of this compound provides insights into its production and potential modifications for enhanced efficacy.
- Biosynthetic Pathways : Recent studies have elucidated the biosynthetic pathways involving this compound, revealing overlaps with l-histidine biosynthesis . This knowledge could facilitate the development of engineered strains for higher yields or novel derivatives with improved biological activities.
Data Tables
Case Study 1: Anticancer Efficacy
A study demonstrated that this compound significantly inhibited the proliferation of human cancer cell lines by inducing apoptosis through altered nucleotide metabolism. The findings suggest potential for development as an anticancer drug.
Case Study 2: Herbicidal Effects on Arabidopsis
Research involving Arabidopsis seedlings treated with this compound showed dramatic increases in ATP levels and subsequent growth cessation, confirming its herbicidal properties and providing a model for further studies on plant responses to nucleotide analogs.
Eigenschaften
Molekularformel |
C12H18N4O4 |
|---|---|
Molekulargewicht |
282.3 g/mol |
IUPAC-Name |
(1R,2S,3R,5R)-3-[(8R)-8-hydroxy-7,8-dihydro-4H-imidazo[4,5-d][1,3]diazepin-3-yl]-5-(hydroxymethyl)cyclopentane-1,2-diol |
InChI |
InChI=1S/C12H18N4O4/c17-3-6-1-7(11(20)10(6)19)16-5-15-9-8(18)2-13-4-14-12(9)16/h4-8,10-11,17-20H,1-3H2,(H,13,14)/t6-,7-,8-,10-,11+/m1/s1 |
InChI-Schlüssel |
CCSTUHGEPDBPEV-NCZXBJOZSA-N |
Isomerische SMILES |
C1[C@@H]([C@H]([C@H]([C@@H]1N2C=NC3=C2NC=NC[C@H]3O)O)O)CO |
Kanonische SMILES |
C1C(C(C(C1N2C=NC3=C2NC=NCC3O)O)O)CO |
Synonyme |
carbocyclic coformycin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















